Product packaging for 6-Fluoro-1-iodoimidazo[1,5-A]pyridine(Cat. No.:CAS No. 1426424-83-0)

6-Fluoro-1-iodoimidazo[1,5-A]pyridine

Cat. No.: B3047600
CAS No.: 1426424-83-0
M. Wt: 262.02
InChI Key: ZKEUTQDDFMTFES-UHFFFAOYSA-N
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Description

6-Fluoro-1-iodoimidazo[1,5-a]pyridine (CAS 1426424-83-0) is a versatile halogenated heterocyclic building block essential in medicinal chemistry and drug discovery research . The iodine substituent at the 1-position makes this compound a crucial intermediate for palladium-catalyzed cross-coupling reactions, such as carbonylation and other metal-catalyzed transformations, which are used to introduce carboxamide and other functional groups to the imidazopyridine core . These methods are instrumental for creating diverse compound libraries for biological screening. The imidazo[1,5-a]pyridine scaffold is recognized as a versatile and luminescent scaffold with potential across various applications . This specific derivative, with its fluorine and iodine atoms, is a valuable precursor in the synthesis of more complex molecules for research purposes. Researchers utilize this compound under the condition that it is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions (e.g., cold-chain, inert atmosphere) are recommended to preserve the stability of this iodinated compound .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4FIN2 B3047600 6-Fluoro-1-iodoimidazo[1,5-A]pyridine CAS No. 1426424-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1-iodoimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-1-2-6-7(9)10-4-11(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEUTQDDFMTFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C=C1F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288015
Record name 6-Fluoro-1-iodoimidazo[1,5-a]pyridine
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Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426424-83-0
Record name 6-Fluoro-1-iodoimidazo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426424-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1-iodoimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Fluoro 1 Iodoimidazo 1,5 a Pyridine

Retrosynthetic Analysis of the 6-Fluoro-1-iodoimidazo[1,5-a]pyridine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, providing a blueprint for its synthesis. heighpubs.org For this compound, the analysis begins by identifying the most logical bond disconnections.

The final step envisioned is the electrophilic iodination at the C1 position of a pre-formed 6-fluoroimidazo[1,5-a]pyridine (B6337096) intermediate. This is a common functionalization for this electron-rich heterocyclic system.

The core 6-fluoroimidazo[1,5-a]pyridine ring system can be disconnected across the N2-C3 and C1-N5 bonds. This reveals a key precursor: (5-fluoropyridin-2-yl)methanamine (B591758) . This fluorinated pyridine (B92270) derivative contains the necessary atoms for the six-membered ring and the exocyclic aminomethyl group required for the subsequent cyclization. The remaining C1 and C3 atoms of the imidazole (B134444) ring are typically introduced via a one or two-carbon electrophilic synthon. This general approach, starting from a substituted 2-(aminomethyl)pyridine, is a cornerstone of imidazo[1,5-a]pyridine (B1214698) synthesis. beilstein-journals.orgnih.gov

Therefore, the primary synthetic challenge is distilled into two main parts: the efficient synthesis of the (5-fluoropyridin-2-yl)methanamine precursor and the subsequent cyclization and iodination to yield the final product.

Diverse Synthetic Approaches to the Imidazo[1,5-a]pyridine Ring System

The construction of the fused imidazo[1,5-a]pyridine ring can be accomplished through a variety of synthetic methodologies, each offering distinct advantages in terms of substrate scope, reaction conditions, and efficiency.

Cyclocondensation and Annulation Reactions for Core Formation

Cyclocondensation reactions are the most prevalent methods for assembling the imidazo[1,5-a]pyridine core. These reactions typically involve the condensation of a nucleophilic 2-(aminomethyl)pyridine precursor with a suitable electrophile that provides the remaining carbon atom(s) of the imidazole ring. nih.gov A wide array of electrophilic partners can be employed, including carboxylic acids, acyl chlorides, acyl anhydrides, esters, and aldehydes. beilstein-journals.orgnih.gov

For instance, the reaction of 2-(aminomethyl)pyridine with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA) medium provides an efficient route to 3-substituted imidazo[1,5-a]pyridines. nih.govresearchgate.net Another powerful approach is a three-component coupling reaction involving a substituted picolinaldehyde, an amine, and formaldehyde (B43269), which yields imidazo[1,5-a]pyridinium ions under mild conditions. organic-chemistry.org

Reactants Electrophilic Partner Conditions Product
2-(aminomethyl)pyridineNitroalkanesPolyphosphoric Acid (PPA)3-Alkyl-imidazo[1,5-a]pyridine
Picolinaldehyde, AmineFormaldehydeMild conditionsImidazo[1,5-a]pyridinium ion
2-(aminomethyl)pyridineCarboxylic Acids / EstersDehydrating agent1-Substituted-imidazo[1,5-a]pyridine

Oxidative Cyclization Pathways

Oxidative cyclization methods offer an alternative strategy that often involves the formation of C-N bonds under oxidizing conditions. These pathways can streamline synthetic sequences by avoiding the pre-functionalization of starting materials. Oxidative cyclocondensations of 2-(aminomethyl)pyridines with aldehydes are a notable example of this approach. nih.gov

A copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) proceeds through a condensation-amination-oxidative dehydrogenation process, affording 1,3-diarylated imidazo[1,5-a]pyridines using molecular oxygen as a clean oxidant. organic-chemistry.org Furthermore, metal-free methods have been developed, such as a sequential dual oxidative amination of C(sp³)–H bonds that involves two oxidative C–N couplings and one oxidative dehydrogenation step. organic-chemistry.org

Method Catalyst/Oxidant Key Transformation
Tandem ReactionCopper(II) / O₂Condensation-amination-oxidative dehydrogenation
Dual Oxidative AminationMetal-Free / AmbientSequential oxidative C-N couplings

Transition-Metal-Catalyzed and Metal-Free Protocols for Imidazo[1,5-a]pyridine Assembly

Modern organic synthesis has seen the development of sophisticated transition-metal-catalyzed and metal-free reactions for constructing heterocyclic systems. rsc.org

Transition-Metal-Catalyzed Protocols:

Copper Catalysis: Copper(I) catalysts enable the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using oxygen as the oxidant, to provide multifunctional imidazo[1,5-a]pyridines. organic-chemistry.orgnih.gov A copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines also yields 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org

Iron Catalysis: An iron-catalyzed C-H amination provides an environmentally friendly route to the imidazole-fused ring system, using anisole (B1667542) as a green solvent and generating water as the only byproduct. organic-chemistry.org

Metal-Free Protocols:

Transannulation: The denitrogenative transannulation of pyridotriazoles with nitriles can be achieved using BF₃·Et₂O as a catalyst under metal-free conditions. organic-chemistry.org

Iodine-Mediation: A transition-metal-free sp³ C-H amination reaction mediated by molecular iodine allows for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines. rsc.org

Electrochemical Synthesis: An electrochemical approach utilizes the oxidation of thiocyanate (B1210189) anions to generate [CN] species for the three-component synthesis of 1-cyano-imidazo[1,5-a]pyridines. rsc.org

Strategies for Introducing the Fluoro Substituent at the 6-Position

The introduction of a fluorine atom onto the pyridine ring is a critical step in the synthesis of the target molecule. The most direct and common strategy is to begin the synthesis with a pyridine precursor that already contains the fluorine atom at the desired position.

Utilization of Fluorinated Pyridine Precursors in Cyclization Reactions

The synthesis of 6-fluoroimidazo[1,5-a]pyridine logically commences with a pyridine ring bearing a fluorine atom at the 5-position. The key starting material is therefore 5-fluoropyridin-2-yl)methanamine . This precursor can then be subjected to one of the various cyclization methodologies described in section 2.2. For example, its reaction with an appropriate electrophile via a cyclocondensation reaction would directly generate the 6-fluoroimidazo[1,5-a]pyridine core.

While the synthesis of the specific isomer this compound is not extensively detailed, the synthesis of related fluorinated imidazopyridines, such as 6-fluoroimidazo[1,2-a]pyridine, follows this principle, starting from 5-fluoro-2-aminopyridine. nih.govnih.gov This established strategy underscores the utility of employing pre-fluorinated building blocks to simplify the synthetic route and ensure regiochemical control. The synthesis of these fluorinated pyridine precursors themselves can be achieved through various methods, including electrophilic fluorination of dihydropyridines. nih.gov

Electrophilic Fluorination Methodologies (e.g., using N-Fluorobenzenesulfonimide)

The introduction of a fluorine atom onto an aromatic ring can significantly alter the physicochemical and biological properties of a molecule. beilstein-journals.orgjuniperpublishers.combrynmawr.edu Electrophilic fluorination has emerged as a powerful tool for the direct C-H fluorination of (hetero)aromatic compounds. researchgate.netwikipedia.org One of the most widely used and versatile reagents for this transformation is N-Fluorobenzenesulfonimide (NFSI). researchgate.netnumberanalytics.com

NFSI is a stable, crystalline solid that serves as a source of electrophilic fluorine ("F+"). researchgate.net The fluorination of heteroaromatic compounds with NFSI often requires a catalyst to activate the C-H bond. While direct electrophilic fluorination of the imidazo[1,5-a]pyridine ring system at the 6-position has not been extensively detailed in readily available literature, the general principles of electrophilic aromatic substitution on pyridine-like heterocycles suggest that the reaction would likely proceed under acidic conditions or with transition metal catalysis to enhance the electrophilicity of the fluorinating agent and activate the substrate.

The reactivity of NFSI can be modulated by the choice of catalyst and reaction conditions. For instance, palladium catalysis has been successfully employed for the regioselective C-H bond fluorination of various heteroaromatic compounds with NFSI. The mechanism typically involves the coordination of the palladium catalyst to the heterocycle, facilitating the C-H activation and subsequent fluorination.

ReagentSubstrateConditionsProductYieldReference
NFSIImidazo[1,2-a]pyridine (B132010)Pd(OAc)2, TFA, MeNO2/MeCN, 110 °C3-Fluoroimidazo[1,2-a]pyridineModerateN/A
NFSI2H-IndazolesWater, ambient airFluorinated indazolesGood nih.gov

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the introduction of fluorine. This method typically involves the displacement of a suitable leaving group, such as a nitro group or a halogen, from an activated aromatic ring by a fluoride (B91410) ion source. For the synthesis of 6-fluoroimidazo[1,5-a]pyridine, this would necessitate a precursor with a good leaving group at the 6-position.

Common fluoride sources for nucleophilic fluorination include alkali metal fluorides (e.g., KF, CsF) and tetraalkylammonium fluorides. The efficiency of the reaction is highly dependent on the nature of the substrate, the fluoride source, and the reaction conditions, including the choice of solvent and the use of phase-transfer catalysts. For heteroaromatic systems, the pyridine ring's electron-withdrawing nature can activate the ring towards nucleophilic attack, particularly at positions ortho and para to the nitrogen atom.

A potential synthetic route could involve the synthesis of a 6-bromo or 6-chloroimidazo[1,5-a]pyridine (B1430976) intermediate, followed by a nucleophilic fluorination step.

Fluoride SourceSubstrateConditionsProductReference
KF2-ChloropyridinePhase-transfer catalyst2-Fluoropyridine beilstein-journals.org
AgF2Pyridines/DiazinesN/A2-Fluoroheteroarenes nih.gov

Methodologies for Regioselective Iodination at the 1-Position

The introduction of an iodine atom at a specific position on a heterocyclic scaffold is a crucial step for further functionalization, often serving as a handle for cross-coupling reactions. The regioselective iodination of the imidazo[1,5-a]pyridine ring system at the 1-position can be achieved through several methodologies.

Direct Iodination of Imidazo[1,5-a]pyridines (e.g., N-Iodosuccinimide (NIS) mediated reactions)

Direct C-H iodination is an atom-economical approach for the synthesis of iodo-heteroarenes. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgacs.orgresearchgate.net The reaction of imidazo[1,5-a]pyridines with NIS, typically in the presence of an acid catalyst, can lead to regioselective iodination. The imidazole part of the fused ring system is generally more electron-rich than the pyridine part, making it more susceptible to electrophilic attack. The C1 and C3 positions are the most likely sites for electrophilic substitution.

While specific examples of the direct iodination of 6-fluoroimidazo[1,5-a]pyridine at the 1-position using NIS are not extensively documented, the iodination of related imidazo[1,2-a]pyridines at the C3 position has been successfully achieved. nih.gov For the imidazo[1,5-a]pyridine system, the regioselectivity between the C1 and C3 positions would be influenced by the electronic effects of the substituents on the ring. The presence of a fluorine atom at the 6-position, being an electron-withdrawing group, might influence the electron density distribution and thus the site of iodination.

ReagentSubstrateConditionsProductReference
NISElectron-rich aromaticsCatalytic TFAIodoaromatics organic-chemistry.org
NISDeactivated arenesTfOH or BF3-H2OIodoaromatics nih.gov

Iodine-Mediated C(sp3)-H Functionalization and Oxidative Annulation

An elegant and efficient method for the construction of the imidazo[1,5-a]pyridine core itself, with concurrent introduction of an iodine atom at the 1-position, involves iodine-mediated C(sp3)-H functionalization and oxidative annulation. This one-pot synthesis typically utilizes readily available starting materials like 2-pyridyl ketones and alkylamines. rsc.org

The reaction proceeds through a transition-metal-free pathway where molecular iodine (I2) acts as both a catalyst and an oxidant. rsc.orgrsc.org The proposed mechanism involves the formation of an enamine intermediate from the ketone and amine, followed by an iodine-mediated oxidative cyclization to form the fused heterocyclic ring. This methodology has been successfully applied to synthesize a variety of imidazo[1,5-a]pyridine derivatives. To obtain the desired this compound, one would start with a 5-fluoro-2-pyridyl ketone.

ReactantsConditionsProductYieldReference
2-Pyridyl ketones, AlkylaminesI2, NaOAcImidazo[1,5-a]pyridinesGood juniperpublishers.comrsc.org
α-Amino acids, 2-BenzoylpyridinesCu/Iodine co-catalysis1,3-Disubstituted imidazo[1,5-a]pyridinesExcellent organic-chemistry.org

Halogen-Dance and Halogen-Metal Exchange Strategies for Iodination

For substrates where direct iodination is not feasible or regioselective, alternative strategies such as halogen-dance and halogen-metal exchange reactions can be employed.

The halogen-dance reaction involves the base-catalyzed migration of a halogen atom along an aromatic or heteroaromatic ring. researchgate.netclockss.orgresearchgate.net This rearrangement can be used to isomerize a readily available halo-substituted imidazo[1,5-a]pyridine to a less accessible isomer. For instance, if a bromo- or iodo-substituted imidazo[1,5-a]pyridine at a different position is more easily synthesized, a halogen-dance reaction could potentially be used to move the halogen to the desired 1-position.

Halogen-metal exchange is a powerful method for the preparation of organometallic reagents, which can then be trapped with an electrophilic iodine source to introduce an iodine atom. This reaction is typically very fast and is often performed at low temperatures. For the synthesis of 1-iodo-6-fluoroimidazo[1,5-a]pyridine, a precursor such as 1-bromo-6-fluoroimidazo[1,5-a]pyridine could be treated with an organolithium reagent (e.g., n-butyllithium) to generate the 1-lithio intermediate. Subsequent quenching with molecular iodine would yield the desired 1-iodo product.

Integrated Synthetic Pathways to this compound

The synthesis of this compound requires a multi-step approach that strategically combines the methodologies for fluorination and iodination. A plausible synthetic route could commence with the construction of the core 6-fluoroimidazo[1,5-a]pyridine ring system, followed by regioselective iodination at the 1-position.

One potential integrated pathway could be:

Synthesis of 5-fluoro-2-aminomethylpyridine: This starting material can be prepared from commercially available fluorinated pyridine derivatives.

Cyclization to form 6-fluoroimidazo[1,5-a]pyridine: The 5-fluoro-2-aminomethylpyridine can be cyclized with a suitable one-carbon synthon, such as an aldehyde, followed by oxidation, or through other established methods for constructing the imidazo[1,5-a]pyridine ring. beilstein-journals.orgnih.govorganic-chemistry.orgrsc.org

Regioselective Iodination: The resulting 6-fluoroimidazo[1,5-a]pyridine can then be subjected to direct iodination at the C1 position using NIS and an acid catalyst. The regioselectivity of this step would be crucial and may require careful optimization of reaction conditions.

Alternatively, an approach involving the iodine-mediated oxidative annulation could be employed, starting from a fluorinated precursor:

Preparation of 5-fluoro-2-pyridyl ketone: This can be synthesized from corresponding fluorinated pyridine carboxylic acids or nitriles.

Iodine-mediated cyclization: Reaction of the 5-fluoro-2-pyridyl ketone with an appropriate amine in the presence of molecular iodine would directly yield the this compound skeleton.

The choice of the optimal synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the feasibility of achieving the required regioselectivity in each step.

Sequential Halogenation and Cyclization Strategies

A robust and common approach to synthesizing specifically substituted imidazo[1,5-a]pyridines involves a stepwise process of first constructing the core heterocyclic ring, followed by selective halogenation. This strategy offers better control over the final product's structure.

The initial step typically involves the cyclocondensation of a substituted 2-(aminomethyl)pyridine with an appropriate electrophilic partner. For the target compound, this would begin with (5-fluoropyridin-2-yl)methanamine. The cyclization can be achieved using various reagents, such as electrophilically activated nitroalkanes in a polyphosphoric acid (PPA) medium. beilstein-journals.org

Once the 6-fluoroimidazo[1,5-a]pyridine intermediate is formed, the subsequent and crucial step is the regioselective iodination at the C1 position. The imidazo[1,5-a]pyridine ring system is electron-rich, making it susceptible to electrophilic substitution. The C1 and C3 positions are the most reactive. Selective iodination at C1 can be achieved using electrophilic iodine sources under carefully controlled conditions. Reagents such as N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a mild base or an oxidizing agent are commonly employed. For instance, a strategy analogous to the oxidative halogenation of similar heterocyclic systems like pyrazolo[1,5-a]pyrimidines could be adapted, using a combination of a sodium halide (NaI) and an oxidant like potassium persulfate (K₂S₂O₈). nih.govacs.org This method promotes the in-situ formation of an electrophilic halogen species that can effectively halogenate the heterocyclic core. nih.gov

Key Stages in Sequential Synthesis:

Formation of the Core: Cyclization of (5-fluoropyridin-2-yl)methanamine.

Regioselective Iodination: Introduction of iodine at the C1 position of the 6-fluoroimidazo[1,5-a]pyridine intermediate.

One-Pot Multicomponent Protocols for Halogenated Imidazo[1,5-a]pyridine Synthesis

One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex heterocyclic scaffolds. nih.gov These protocols involve the simultaneous reaction of three or more starting materials in a single reaction vessel to form the final product, obviating the need for isolating intermediates. nih.govmdpi.com

For halogenated imidazo[1,5-a]pyridines, a one-pot approach could involve a three-component condensation. semanticscholar.org A plausible MCR for the target compound could utilize a fluorinated pyridine derivative, an aldehyde, and an isocyanide, although this is more common for the isomeric imidazo[1,2-a]pyridines. nih.govmdpi.com

A more direct and relevant one-pot strategy is the tandem cyclization-halogenation. nih.govacs.org In this approach, the reaction conditions are set to facilitate the initial cyclization to form the imidazo[1,5-a]pyridine ring, which is then immediately halogenated in the same pot without being isolated. This has been successfully demonstrated for related heterocycles where a mixture of sodium halide and an oxidant like K₂S₂O₈ not only mediates the cyclization but also performs the subsequent oxidative halogenation. nih.govacs.org This approach is highly efficient, reducing reaction time and waste generation.

Table 1: Comparison of Synthetic Strategies

Feature Sequential Synthesis One-Pot Multicomponent Synthesis
Control High regiochemical control Moderate to high, dependent on reactants
Efficiency Lower, multiple steps High, single operation
Intermediate Isolation Required Not required
Waste Generation Higher Lower (higher atom economy)

| Applicability | Broad, well-established | Growing field, requires specific substrates |

Optimization of Reaction Conditions and Yield Enhancement for Selectivity and Efficiency

The success of synthesizing this compound, regardless of the chosen strategy, is highly dependent on the meticulous optimization of reaction parameters. Key variables include the choice of catalyst, solvent, temperature, and reaction time, all of which significantly influence the yield, purity, and regioselectivity of the final product.

Catalyst and Reagent Selection: In multicomponent reactions, Lewis acids such as Lithium chloride (LiCl) or Ytterbium(III) triflate (Yb(OTf)₃) can be instrumental in activating the substrates and accelerating the reaction. semanticscholar.orgscirp.orgnih.gov For sequential iodination, the choice of the iodinating agent (e.g., I₂, NIS) and any accompanying oxidant (e.g., K₂S₂O₈) is critical for achieving high regioselectivity at the C1 position.

Solvent Effects: The polarity and nature of the solvent can dramatically affect reaction outcomes. Studies on the synthesis of imidazo[1,5-a]pyridines have shown that solvents like acetic acid, ethanol, or dimethylformamide (DMF) can be effective. semanticscholar.orgresearchgate.net In some cases, microwave irradiation in a suitable solvent has been shown to significantly reduce reaction times and improve yields. semanticscholar.org For halogenation steps, chlorinated solvents or polar aprotic solvents are often preferred.

Temperature and Reaction Time: These parameters must be carefully balanced. Higher temperatures can increase reaction rates but may also lead to the formation of side products or decomposition. For instance, the cyclization of 2-(aminomethyl)pyridines with nitroalkanes often requires elevated temperatures (110-160 °C) to proceed to completion. nih.gov Optimization studies typically involve screening a range of temperatures to find the optimal point for product formation. nih.gov

Table 2: Optimization Parameters for Imidazo[1,5-a]pyridine Synthesis

Parameter Condition Effect on Reaction Reference
Solvent Acetic Acid (HOAc) Found to be the optimal solvent for a microwave-assisted three-component synthesis, providing the best yield in the shortest time. semanticscholar.org
Catalyst Lithium Chloride (LiCl) Acts as a neutral Lewis acid catalyst in three-component reactions, significantly improving yield under microwave irradiation. semanticscholar.org
Temperature 130-140 °C Higher temperatures improved conversion in the cyclization of 2-(aminomethyl)pyridine, though yields remained moderate. nih.gov
Medium Polyphosphoric Acid (PPA) The concentration of PPA was critical; 87% PPA gave better results than 80% PPA or 100% orthophosphoric acid for cyclization. nih.gov

| Oxidant | K₂S₂O₈ | Used in combination with NaI to achieve one-pot cyclization and oxidative iodination of related heterocyclic systems. | nih.govacs.org |

Advanced Chemical Reactivity and Derivatization of 6 Fluoro 1 Iodoimidazo 1,5 a Pyridine

Exploiting the 1-Iodo Moiety in Cross-Coupling Chemistry

The iodine atom at the 1-position of the imidazo[1,5-a]pyridine (B1214698) core is an excellent leaving group, making it an ideal handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. While specific examples for 6-Fluoro-1-iodoimidazo[1,5-a]pyridine are not extensively documented, the reactivity of similar 1-iodoimidazo[1,5-a]pyridine (B2503334) derivatives suggests its high potential as a substrate in such transformations. rsc.orgresearchgate.net The general scheme involves the reaction of the 1-iodo derivative with a boronic acid or ester in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, and base is crucial for the efficiency of the Suzuki-Miyaura coupling. For instance, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and successfully employed in Suzuki-Miyaura cross-coupling reactions to create sterically-hindered biaryl and heterobiaryl compounds. rsc.orgresearchgate.net This indicates the utility of the imidazo[1,5-a]pyridine scaffold in facilitating such transformations. A short and practical arylation of imidazo[1,2-a]pyridine (B132010) derivatives with aryl boronic acids using a phosphine-free palladium catalyst has also been reported, achieving good to excellent yields. medjchem.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Iodo-Heterocycles This table is illustrative and based on reactions with similar substrates.

Coupling Partner Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (5) - Na₂CO₃ (2M aq.) DME/EtOH 80 High
Thiophene-2-boronic acid Pd(PPh₃)₄ (5) - Na₂CO₃ (2M aq.) DME/EtOH 80 High

Sonogashira Coupling for Terminal Alkyne Introduction

The Sonogashira reaction is a highly effective method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. researchgate.net This reaction is particularly valuable for introducing alkynyl moieties into heterocyclic systems. The reaction of 1-iodo-imidazo[1,5-a]pyridine derivatives with terminal alkynes proceeds under mild conditions, typically at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base which also often serves as the solvent. soton.ac.uknih.gov

Studies on related bromocyanofluoro pyridine (B92270) nuclei have demonstrated successful Sonogashira cross-coupling with a wide range of terminal alkynes, highlighting the compatibility of this reaction with fluorinated pyridine rings. researchgate.netsoton.ac.uk An efficient C-5 iodination of pyrimidine-5'-triphosphates followed by a highly chemoselective Sonogashira coupling with propargylamine (B41283) further illustrates the utility of this reaction for complex, functionalized heterocycles. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Halo-pyridines This table is illustrative and based on reactions with similar substrates.

Alkyne Partner Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C)
Phenylacetylene Pd(PPh₃)₄ (5) CuI (10) Et₃N THF/Et₃N RT - 60
1-Ethyl-4-ethynylbenzene Pd(PPh₃)₄ (15) CuI (30) Et₃N THF/Et₃N RT

Negishi, Stille, and Heck Coupling Reactions

The 1-iodo moiety of this compound also serves as a suitable electrophile for other important palladium-catalyzed cross-coupling reactions.

The Negishi coupling involves the reaction of an organohalide with an organozinc compound. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and has been successfully applied to the synthesis of complex molecules, including those with pyridine rings. wikipedia.orgchemrxiv.orgnih.gov Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org

The Stille reaction utilizes an organotin reagent to couple with an organohalide. wikipedia.orglibretexts.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org The reaction has a broad scope, with a wide variety of aryl and vinyl halides or pseudo-halides being suitable electrophiles. libretexts.org

The Heck reaction facilitates the C-C coupling between aryl or vinyl halides and activated alkenes in the presence of a base. nih.govorganic-chemistry.orglibretexts.orgmdpi.com Imidazo[1,5-a]pyridine derivatives have been used as N-type ligands in palladium-catalyzed Mizoroki-Heck reactions of aryl bromides and chlorides with alkenes, affording the desired products in good-to-high yields. researchgate.net

Table 3: Overview of Negishi, Stille, and Heck Reactions with Related Substrates This table provides a general overview based on analogous systems.

Reaction Organometallic Reagent Catalyst System Key Features
Negishi Organozinc (R-ZnX) Pd(0) or Ni(0) complexes High functional group tolerance, couples sp³, sp², and sp carbons. wikipedia.orgorganic-chemistry.org
Stille Organotin (R-SnR'₃) Pd(0) complexes Air and moisture stable reagents, broad scope of electrophiles. wikipedia.orglibretexts.org

| Heck | Alkene | Pd(0) complexes with a base | Excellent for forming substituted alkenes, often with high trans selectivity. nih.govorganic-chemistry.org |

Buchwald-Hartwig Amination and Other C-N/C-O/C-S Cross-Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for the synthesis of aryl amines. wikipedia.org The development of various generations of catalyst systems has allowed for the coupling of a wide range of amines with aryl halides under increasingly mild conditions. wikipedia.org While direct examples with this compound are scarce, the general applicability of the Buchwald-Hartwig amination to heteroaryl halides suggests its feasibility.

Beyond C-N bond formation, the 1-iodo position is also amenable to the formation of C-O and C-S bonds through analogous palladium-catalyzed cross-coupling reactions with alcohols, phenols, and thiols. An efficient one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs has been developed, simultaneously constructing C-N and C-S bonds. mdpi.com

Reactivity Studies of the 6-Fluoro Substituent

The fluorine atom at the 6-position of the pyridine ring introduces distinct reactivity to the molecule, primarily through its potential to participate in nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

Nucleophilic aromatic substitution on pyridine and its derivatives typically occurs at the 2- and 4-positions (ortho and para to the nitrogen atom), as the anionic intermediate is stabilized by resonance involving the electronegative nitrogen atom. stackexchange.comquimicaorganica.org The presence of an electron-withdrawing group, such as fluorine, can further activate the ring towards nucleophilic attack.

In the case of this compound, the fluorine atom is at a position equivalent to the 4-position of a simple pyridine ring relative to the ring-junction nitrogen. This positioning should, in principle, activate this site for SNAr. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a high-energy anionic intermediate (a Meisenheimer complex), followed by the expulsion of the fluoride (B91410) ion to restore aromaticity.

The success of an SNAr reaction on the 6-fluoro position would depend on the nucleophile's strength and the reaction conditions. The regioselectivity of SNAr on substituted dichloropyridines has been shown to be influenced by the steric and electronic properties of the substituents, as well as the solvent. researchgate.net Late-stage functionalization of complex molecules has been achieved through a sequence of C-H fluorination followed by SNAr of the installed fluoride, demonstrating the utility of this approach for modifying medicinally important compounds. nih.gov

Table 4: Potential Nucleophiles for SNAr with 6-Fluoroimidazo[1,5-a]pyridine (B6337096) This table lists potential nucleophiles based on general SNAr reactivity.

Nucleophile Class Example Nucleophile Potential Product
N-Nucleophiles Ammonia, primary/secondary amines, azoles 6-Amino or 6-azolyl derivatives
O-Nucleophiles Alkoxides, phenoxides 6-Alkoxy or 6-aryloxy derivatives

| S-Nucleophiles | Thiolates | 6-Alkylthio or 6-arylthio derivatives |

Directed ortho Metalation (DoM) and Lithiation Strategies Adjacent to Fluorine

Directed ortho Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The methodology relies on a directing metalation group (DMG), typically a Lewis basic moiety, that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org Halogens, particularly fluorine, can serve as weak DMGs due to the inductive electron-withdrawing effect which increases the acidity of adjacent protons. clockss.org

In the context of this compound, the fluorine atom at the C-6 position could theoretically direct lithiation to the C-7 position. This process would involve treating the substrate with a strong, sterically hindered lithium amide base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures to prevent potential side reactions, such as addition to the pyridine ring. clockss.orgharvard.edu The resulting aryllithium intermediate at C-7 could then be quenched with various electrophiles (e.g., aldehydes, ketones, alkyl halides, carbon dioxide) to introduce a new substituent with high regioselectivity.

However, no specific experimental studies or published data are available to confirm the viability or efficiency of this DoM strategy on this compound. Potential competing reactions could include halogen-metal exchange at the more labile C-1 iodo position, which is a common pathway for iodo-substituted aromatics when treated with alkyllithium reagents like n-butyllithium. The choice of the lithiating agent would be critical in selectively achieving C-H deprotonation over I/Li exchange.

Investigations into Other Regioselective Functionalizations of the Imidazo[1,5-A]pyridine Nucleus

The regioselectivity of functionalization reactions on the imidazo[1,5-a]pyridine nucleus is dictated by the inherent electronic properties of the ring system and the influence of existing substituents. The imidazole (B134444) part of the scaffold is electron-rich, while the pyridine part is electron-deficient. For the parent imidazo[1,5-a]pyridine, electrophilic substitution is known to occur preferentially at the C-1 and C-3 positions of the imidazole ring.

For this compound, the following regioselective transformations can be hypothesized:

Cross-Coupling Reactions at C-1: The iodine atom at the C-1 position serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This position would be highly susceptible to Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of aryl, vinyl, alkynyl, and amino groups. The C-I bond is significantly more reactive in these catalytic cycles than the C-F bond.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C-6, located on the electron-deficient pyridine ring, could potentially undergo nucleophilic aromatic substitution. This would require a strong nucleophile and possibly harsh reaction conditions. The substitution would be facilitated by the electron-withdrawing nature of the fused imidazole ring and the pyridine nitrogen.

It must be reiterated that these are predicted reactivities based on general principles. Specific investigations detailing the regioselective functionalization of this compound have not been found in the reviewed literature.

Cascade and Multicomponent Reactions Involving this compound as a Building Block

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more starting materials. nih.govnih.gov While numerous MCRs exist for the synthesis of the imidazo[1,5-a]pyridine core, beilstein-journals.orgorganic-chemistry.orgmdpi.com literature describing the use of a pre-functionalized scaffold like this compound as a building block in subsequent MCRs or cascade processes is not available.

Theoretically, this compound could be incorporated into such reactions if it possesses a reactive group amenable to the MCR conditions. For instance, if a functional group introduced via DoM (Section 3.2.2) or cross-coupling (Section 3.3) contained an aldehyde, amine, or isocyanide, the entire molecule could then participate in well-known MCRs like the Ugi or Passerini reactions. Alternatively, a cascade reaction could be initiated at one of the halogenated positions, for example, through a palladium-catalyzed process that involves multiple sequential bond formations. Without experimental data, these possibilities remain speculative.

Radical Chemistry of Halogenated Imidazo[1,5-A]pyridines

The study of radical reactions on heteroaromatic compounds has expanded significantly, particularly with the advent of photoredox catalysis. rsc.org For halogenated imidazo[1,5-a]pyridines, radical chemistry could proceed via several pathways.

The C-I bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or light, or through interaction with a radical initiator or a suitable photocatalyst, to generate an imidazo[1,5-a]pyridinyl radical at the C-1 position. This radical species could then participate in various transformations, such as:

Radical-radical coupling.

Addition to double or triple bonds.

Atom Transfer Radical Addition (ATRA) reactions.

Furthermore, radical C-H functionalization is a prominent strategy for derivatizing heterocycles. mdpi.comnih.gov While often targeting the most electron-rich positions, the specific regioselectivity on the 6-fluoro-1-iodo-substituted system is undocumented. It is plausible that radical reactions could be directed to the C-3 or C-7 positions, depending on the nature of the radical species and the reaction conditions.

Despite these established principles, no specific research has been published detailing the radical chemistry of this compound or closely related halogenated derivatives of the imidazo[1,5-a]pyridine scaffold.

Spectroscopic and Structural Elucidation Methodologies for 6 Fluoro 1 Iodoimidazo 1,5 a Pyridine

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 6-Fluoro-1-iodoimidazo[1,5-a]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign every proton and carbon and to confirm the specific substitution pattern on the imidazo[1,5-a]pyridine (B1214698) core.

High-resolution ¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in the molecule. The aromatic region of the spectrum for this compound is expected to display four distinct signals corresponding to the four protons on the heterocyclic scaffold. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen, fluorine, and iodine atoms, while the coupling constants (J) reveal the spatial relationships between adjacent protons.

The expected signals for the protons on the pyridine (B92270) ring (H-5, H-7, H-8) and the imidazole (B134444) ring (H-3) can be predicted based on data from analogous imidazopyridine systems. The H-5 proton is anticipated to appear as a doublet of doublets, coupled to both H-7 and the fluorine atom at C-6. The H-7 proton would likely present as a doublet of doublets, coupled to H-8 and H-5. The H-8 proton should appear as a doublet, coupled to H-7. The H-3 proton on the imidazole ring is expected to be a singlet, as it has no adjacent proton neighbors.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted data based on related imidazopyridine structures.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-37.8 - 8.0s (singlet)-
H-58.2 - 8.4dd (doublet of doublets)J(H5-H7) ≈ 2.0, J(H5-F6) ≈ 9.0
H-77.0 - 7.2ddd (doublet of doublets of doublets)J(H7-H8) ≈ 9.5, J(H7-F6) ≈ 4.5, J(H7-H5) ≈ 2.0
H-87.5 - 7.7dd (doublet of doublets)J(H8-H7) ≈ 9.5, J(H8-F6) ≈ 2.5

To gain deeper insight into the molecular framework, NMR spectroscopy of other key nuclei is employed.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment. The carbon atom bonded to iodine (C-1) would be shifted significantly upfield due to the heavy-atom effect, while the carbon bonded to fluorine (C-6) will appear as a doublet due to one-bond C-F coupling, a characteristic feature that confirms the position of the fluorine atom. dtic.mil

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. thermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single signal, confirming the presence of one fluorine environment. The chemical shift of this signal provides information about the electronic nature of its surroundings. thermofisher.comcolorado.edu This signal would likely appear as a multiplet due to coupling with neighboring protons H-5, H-7, and H-8.

¹⁵N NMR Spectroscopy: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide valuable information about the electronic structure of nitrogen-containing heterocycles. nih.gov The two nitrogen atoms (N-2 and N-4) in the imidazo[1,5-a]pyridine core exist in different chemical environments—one pyrrole-like (N-2) and one pyridine-like (N-4)—and would therefore have distinct chemical shifts. researchgate.net These shifts are often determined indirectly through ¹H-¹⁵N heteronuclear correlation experiments like HMBC.

Table 2: Predicted ¹³C, ¹⁹F, and ¹⁵N NMR Spectroscopic Data for this compound Predicted data based on general chemical shift theory and data for related structures.

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Key Features / Coupling
¹³CC-175 - 85Upfield shift due to iodine
¹³CC-3115 - 120
¹³CC-5120 - 125Doublet, J(C5-F6) ≈ 4-5 Hz
¹³CC-6155 - 165Doublet, ¹J(C6-F6) ≈ 240-250 Hz
¹³CC-7110 - 115Doublet, J(C7-F6) ≈ 20-25 Hz
¹³CC-8118 - 123Doublet, J(C8-F6) ≈ 4-5 Hz
¹³CC-8a135 - 140
¹⁹FF-6-110 to -120Referenced to CFCl₃
¹⁵NN-2-150 to -170Pyrrole-type nitrogen
¹⁵NN-4-70 to -90Pyridine-type nitrogen

2D NMR experiments are crucial for the definitive assignment of all signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H-5 and H-7, and between H-7 and H-8, confirming their connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign the signals for C-3, C-5, C-7, and C-8 by correlating them to their respective attached protons (H-3, H-5, H-7, and H-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is vital for assigning quaternary carbons and piecing together the molecular framework. For instance, correlations from H-3 to C-1 and C-8a, and from H-8 to C-6 and C-8a would be expected, confirming the ring fusion and substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. For a planar molecule like this, NOESY can help confirm assignments by showing spatial proximity, for example, between H-5 and H-3.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to within 5 ppm). For this compound (C₇H₄FIN₂), HRMS provides a measured mass that can be compared to the theoretical (calculated) exact mass. Agreement between these values validates the molecular formula. The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for C₇H₄FIN₂

Ion SpeciesCalculated Exact Mass (m/z)
[M]⁺261.9401
[M+H]⁺262.9479

Vibrational Spectroscopy for Functional Group Identification (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ would contain a series of sharp bands corresponding to the C=C and C=N stretching vibrations of the fused aromatic rings. A strong absorption band, typically in the 1200-1300 cm⁻¹ range, would be characteristic of the C-F stretching vibration. The C-I stretch is expected at a much lower frequency, typically below 600 cm⁻¹, due to the heavy mass of the iodine atom.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum, which can aid in confirming the heterocyclic core structure.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3150Medium-Weak
Aromatic C=C/C=N Stretch1400 - 1650Medium-Strong
C-F Stretch1200 - 1300Strong
C-I Stretch500 - 600Medium

Electronic Absorption and Emission Spectroscopy for Photophysical Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, characterizes the electronic transitions within the molecule and provides insight into its potential as a fluorophore. The imidazo[1,5-a]pyridine scaffold is known to be a component of various emissive compounds. mdpi.comnih.gov

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) is expected to show absorption bands in the UV region, corresponding to π→π* electronic transitions within the conjugated aromatic system. The positions of the absorption maxima (λ_max) and their molar absorptivity (ε) are characteristic of the compound's electronic structure. The presence of the halogen substituents may cause slight shifts in the absorption bands compared to the unsubstituted parent compound.

Emission (Fluorescence) Spectroscopy: Upon excitation at an appropriate wavelength (typically one of its absorption maxima), the compound may exhibit fluorescence. The emission spectrum provides the wavelength of maximum emission (λ_em), and further experiments can determine the fluorescence quantum yield (Φ_F) and lifetime (τ), which are key parameters in evaluating its efficiency as an emitter. The large energy difference between absorption and emission, known as the Stokes shift, is another important characteristic. The photophysical properties of imidazo[1,5-a]pyridines can be tuned by modifying substituents on the core structure. nih.govrsc.org

Table 5: Predicted Photophysical Properties for this compound Predicted data based on properties of related imidazopyridine fluorophores.

ParameterPredicted Value
Absorption Maxima (λ_abs)280 - 350 nm
Molar Absorptivity (ε)10,000 - 30,000 M⁻¹cm⁻¹
Emission Maximum (λ_em)380 - 450 nm
Stokes Shift4000 - 7000 cm⁻¹

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For imidazo[1,5-a]pyridine derivatives, the absorption spectra are typically characterized by one or more intense bands in the ultraviolet region, arising from π-π* transitions within the aromatic system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the heterocyclic core.

In a study of various imidazo[1,5-a]pyridine-based fluorophores, the absorption spectra were recorded in different organic solvents. For instance, a series of 1,3-substituted imidazo[1,5-a]pyridines exhibited absorption maxima below 460 nm. unito.it The solvent polarity can also influence the absorption spectra, although the effect is often less pronounced compared to its effect on emission spectra.

A series of five imidazo[1,5-a]pyridine-based fluorophores, when measured in toluene, showed distinct absorption profiles. nih.govresearchgate.net The specific wavelengths and molar absorptivity are dependent on the precise molecular structure. Generally, the introduction of electron-donating or electron-withdrawing groups, as well as extending the π-conjugation, can lead to shifts in the absorption maxima (bathochromic or hypsochromic shifts).

Compound FamilySolventAbsorption Maxima (λmax, nm)Reference
Imidazo[1,5-a]pyridine derivativesAcetonitrile< 460 unito.it
Imidazo[1,5-a]pyridine-based fluorophoresTolueneVaries with structure nih.govresearchgate.net

Fluorescence and Phosphorescence Emission Spectroscopy

Fluorescence spectroscopy is a powerful tool for investigating the emissive properties of molecules. Imidazo[1,5-a]pyridine derivatives are known to be a class of heterocyclic compounds with interesting fluorescent properties. researchgate.net Their emission characteristics, such as the wavelength of maximum emission (λem) and quantum yield, are highly dependent on their chemical structure and the surrounding environment.

For several new 1-phenylimidazo[1,5-a]pyridine (B3352977) derivatives, emission bands were observed in the range of 470 nm to 520 nm in acetonitrile. unito.it The emission color and intensity can be tuned by modifying the substituents on the imidazo[1,5-a]pyridine core. For example, the introduction of a pyridinil substituent has been shown to enhance the quantum yield. mdpi.com

The photophysical properties of a series of imidazo[1,5-a]pyridine-based probes were investigated in various organic solvents, revealing that the emission spectra can be significantly influenced by solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.net While fluorescence is a commonly studied property of these compounds, detailed studies on their phosphorescence are less common in the available literature.

Compound FamilySolventEmission Maxima (λem, nm)Reference
1-phenylimidazo[1,5-a]pyridinesAcetonitrile470-520 unito.it
Imidazo[1,5-a]pyridine-based probesTolueneVaries with structure nih.govresearchgate.net

Investigation of Stokes Shift and Quantum Yield Measurement Methodologies

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a crucial parameter for fluorescent molecules, particularly in applications like bioimaging and optoelectronics. Imidazo[1,5-a]pyridine derivatives are often characterized by a large Stokes shift, which is a desirable property as it minimizes self-absorption and improves signal-to-noise ratio. nih.govresearchgate.net For some derivatives, the Stokes shift has been reported to be as large as 11,000 cm⁻¹. tandfonline.com

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is another key parameter. It is typically measured relative to a well-characterized standard. For imidazo[1,5-a]pyridine derivatives, quantum yields can vary significantly depending on the substitution pattern and the solvent. For instance, a series of new dyes based on the imidazo[1,5-a]pyridine moiety showed quantum yields ranging from 2% to 44% in acetonitrile. unito.it In another study, the quantum yield of a dipyridil analog was found to be 0.38 in toluene, which was significantly higher than its dyphenyl counterpart (0.12). nih.gov

The determination of quantum yield typically involves comparing the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield, under identical experimental conditions.

Compound FamilySolventStokes Shift (cm⁻¹)Quantum Yield (ΦF)Reference
Imidazo[1,5-a]pyridine derivativesAcetonitrileLarge0.02 - 0.44 unito.it
Imidazo[1,5-a]pyridine-anthracene fluorophoreHexane to Acetonitrile~11,000- tandfonline.com
Dipyridil imidazo[1,5-a]pyridine analogToluene>50000.38 nih.gov
Dyphenyl imidazo[1,5-a]pyridine analogToluene>50000.12 nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides valuable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While the specific crystal structure of this compound is not available, studies on related derivatives provide insight into the general structural features of this class of compounds. For example, the single-crystal X-ray structures of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione and 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one have been reported. lew.roresearchgate.net

In the case of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one, the compound crystallizes in the orthorhombic space group Pbca. researchgate.net The analysis of the bond lengths within the molecule confirmed the ketone form, with a C=O double bond length of 1.235(3) Å. The molecules in the crystal lattice were found to associate through N–H···O hydrogen bonds. researchgate.net Such detailed structural information is vital for rationalizing the observed chemical and physical properties and for the design of new materials with tailored functionalities.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thioneTriclinicP-1Thione tautomeric form in the solid state lew.roresearchgate.net
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-oneOrthorhombicPbcaKetone tautomeric form, N–H···O hydrogen bonds researchgate.net

Theoretical and Computational Chemistry Studies of 6 Fluoro 1 Iodoimidazo 1,5 a Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govnih.gov By employing DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G++(d,p)), the fundamental electronic properties of 6-Fluoro-1-iodoimidazo[1,5-a]pyridine can be meticulously investigated. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. nih.govripublication.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. semanticscholar.org The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.govaimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazo[1,5-a]pyridine (B1214698) ring system, particularly on the nitrogen and iodine atoms. The LUMO, conversely, is likely distributed over the entire aromatic system, with significant contributions from the pyridine (B92270) ring. The presence of the electron-withdrawing fluorine atom and the bulky, polarizable iodine atom would significantly influence the energies of these orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies and Properties of this compound (Illustrative Data)

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating ability
LUMO Energy -1.8 eV Indicates electron-accepting ability
HOMO-LUMO Energy Gap 4.7 eV Reflects chemical stability and reactivity
Ionization Potential 6.5 eV Energy required to remove an electron

Note: These values are illustrative and would be precisely determined through DFT calculations.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms and the fluorine atom, indicating their nucleophilic character. The iodine atom, due to the phenomenon of "sigma-hole," might exhibit a region of positive electrostatic potential, making it a potential halogen bond donor. The hydrogen atoms would exhibit positive potential (blue regions). This information is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental spectra and the structural elucidation of new compounds. nih.govunibo.it For this compound, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly informative.

Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π*). semanticscholar.org The calculated NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants, when compared with experimental data, can confirm the molecular structure. Theoretical vibrational frequencies from IR spectroscopy simulations can help in assigning the observed experimental bands to specific molecular vibrations.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be used to model the reaction pathways, identify transition states, and calculate activation energies. nih.gov This allows for a detailed understanding of the reaction kinetics and thermodynamics, which can aid in optimizing reaction conditions. For instance, in a potential synthesis involving an iodine-mediated cyclization, computational analysis could elucidate the role of the iodine catalyst and the structure of key intermediates. rsc.orgorganic-chemistry.org

Computational Investigations of Non-Covalent Interactions and Supramolecular Assembly Potential

Non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, are fundamental to supramolecular chemistry and crystal engineering. nih.govmdpi.comrsc.org Given the presence of fluorine, iodine, and an aromatic system, this compound has the potential to engage in a variety of non-covalent interactions. nih.govresearchgate.net

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions. mdpi.com The iodine atom, with its potential for halogen bonding, could direct the self-assembly of the molecules into specific supramolecular architectures. The fluorine atom can participate in weak hydrogen bonds, and the planar imidazo[1,5-a]pyridine core can engage in π-π stacking interactions. Understanding these interactions is key to predicting the crystal packing and designing novel materials with desired properties.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. mdpi.comrsc.orgmdpi.com For this compound, MD simulations can be employed to explore its conformational landscape and to understand the influence of different solvents on its structure and properties. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can observe how the solvent molecules arrange around the solute and how this affects its behavior. This is particularly important for predicting its solubility and behavior in biological systems.

Emerging Applications and Future Research Trajectories of 6 Fluoro 1 Iodoimidazo 1,5 a Pyridine

Development as Ligands in Organometallic Chemistry and Catalysis

The imidazo[1,5-a]pyridine (B1214698) scaffold is a valuable core for the synthesis of advanced ligands for organometallic chemistry and catalysis. The strategic placement of fluoro and iodo substituents on this scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in homogeneous catalysis due to their strong σ-donating properties and steric tuneability. The imidazo[1,5-a]pyridine framework serves as an effective precursor for a specific class of NHCs known as imidazo[1,5-a]pyridin-3-ylidenes. rsc.org An efficient, single-step method for synthesizing the necessary imidazo[1,5-a]pyridinium salt precursors involves a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions. organic-chemistry.org

For 6-Fluoro-1-iodoimidazo[1,5-a]pyridine, the pathway to an NHC ligand involves further synthetic steps. The C1-iodo group can be readily transformed, for instance, via lithium-halogen exchange and subsequent protonation, to provide the C1-unsubstituted 6-fluoroimidazo[1,5-a]pyridine (B6337096). This intermediate can then be N-alkylated to form the corresponding imidazolium (B1220033) salt, the direct precursor that can be deprotonated to yield the NHC.

The substituents play a crucial role in modulating the properties of the resulting NHC ligand:

6-Fluoro Group : This electron-withdrawing group enhances the π-accepting character of the NHC ligand. rsc.org This property is significant because it can stabilize electron-rich metal centers and influence the reactivity in catalytic cycles.

1-Iodo Group : This atom serves as a key synthetic handle. Before its removal to form the NHC, it allows for the introduction of other functional groups through reactions like Suzuki or Sonogashira coupling, enabling the creation of a diverse library of NHC ligands with varied steric and electronic profiles from a single precursor.

Design of Metal Complexes for Novel Catalytic Transformations

NHCs derived from the imidazo[1,5-a]pyridine scaffold form stable complexes with a variety of transition metals, including gold (I), silver (I), and rhodium (I). rsc.orgincemc.ro Studies on related imidazo[1,5-a]pyridin-3-ylidene rhodium complexes show that these ligands possess strong π-accepting character, which is a distinguishing feature compared to more conventional NHCs. rsc.org This electronic property, which would be further amplified by the 6-fluoro substituent, is desirable for catalytic reactions where modulation of the metal center's electron density is key. For example, the enhanced π-acidity can promote reductive elimination steps in catalytic cycles or stabilize low-valent metal species.

The potential applications for metal complexes bearing NHC ligands derived from 6-fluoro-imidazo[1,5-a]pyridine are broad. The unique electronic tuning afforded by the fluoro group could lead to catalysts with novel reactivity or selectivity in reactions such as C-H activation, cross-coupling, and polymerization. rsc.org

Feature of this compoundImplication for NHC Ligand and Catalysis
Imidazo[1,5-a]pyridine Core Forms π-accepting NHC ligands (imidazo[1,5-a]pyridin-3-ylidenes). rsc.org
6-Fluoro Substituent Enhances the electron-withdrawing nature and π-accepting ability of the NHC.
1-Iodo Substituent Serves as a versatile synthetic handle for ligand modification via cross-coupling reactions.

Exploration in Advanced Materials Science and Optoelectronics

The rigid, planar structure and tunable electronic properties of the imidazo[1,5-a]pyridine system make it an attractive scaffold for the development of organic materials for optoelectronic applications. incemc.ro The this compound molecule is a key building block for constructing larger, conjugated systems with tailored photophysical properties. bldpharm.com

Components for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics

Imidazo[1,5-a]pyridine derivatives have been investigated for their potential in organic light-emitting diodes due to their photophysical properties. incemc.ro Donor-π-acceptor (D–π–A) fluorophores incorporating an imidazo[1,5-a]pyridine donor have been shown to exhibit strong emission and high quantum yields, making them suitable as emitter materials in OLEDs. rsc.org

This compound is an ideal starting material for synthesizing such complex structures. The C1-iodo position is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, and Sonogashira couplings), which are fundamental tools for building the extended π-conjugated systems required for OLED materials. Through these reactions, various electron-donating or accepting aryl or acetylenic groups can be attached to the core, allowing for precise tuning of the emission color and efficiency. The 6-fluoro group can contribute to improved material performance by enhancing thermal and photostability, increasing electron affinity for better electron injection/transport, and modifying the emission properties. rsc.org

Smart Materials with Tunable Optical Properties

The same synthetic versatility that makes this compound valuable for OLEDs also allows for its use in creating "smart" materials whose optical properties respond to external stimuli. The imidazo[1,5-a]pyridine core exhibits significant solvatochromism, where its emission color changes depending on the polarity of the solvent. rsc.org This behavior is a hallmark of molecules with a large change in dipole moment upon photoexcitation.

By attaching different functional groups at the C1-position, it is possible to design materials that exhibit:

Acidochromism : Changes in color and fluorescence in response to pH, as demonstrated by related D-π-A systems. rsc.org

Aggregation-Induced Emission (AIE) : Some derivatives can be designed to be non-emissive in solution but highly fluorescent in the aggregated or solid state, a property useful for sensors and imaging agents. rsc.org

These responsive behaviors make derivatives of this compound candidates for applications in chemical sensing, bio-imaging, and stimuli-responsive coatings.

Design and Synthesis of Advanced Fluorescent Probes and Chemical Sensors

The imidazo[1,5-a]pyridine scaffold is inherently fluorescent and has been successfully employed in the development of fluorescent probes for detecting biologically and environmentally important species. mdpi.com Its compact structure and favorable photophysical properties make it an excellent core for sensor design. mdpi.com

The structure of this compound is particularly well-suited for creating chemosensors and chemodosimeters. The 1-iodo group is not only a synthetic handle but can also be an active part of the sensing mechanism. A common strategy in probe design is the "turn-on" fluorescence response. In its native state, the fluorescence of the imidazo[1,5-a]pyridine core could be quenched by the heavy iodine atom. A selective reaction with a target analyte that displaces the iodide ion would eliminate this quenching pathway, leading to a significant increase in fluorescence intensity.

This approach has been used to design probes for various analytes. For instance, imidazo[1,5-a]pyridine-based fluorophores have been developed as probes for membrane dynamics in liposomes, and other isomers like imidazo[1,2-a]pyridine (B132010) have been functionalized to create sensors for metal ions such as Zn²⁺ and Hg²⁺. mdpi.comrsc.orgrsc.org A chemodosimeter based on an imidazo[1,5-a]pyridine derivative has also been synthesized for the selective detection of hypochlorite. researchgate.net The synthetic accessibility provided by the C1-iodo position of this compound allows for the straightforward attachment of specific recognition units (e.g., chelators for metal ions or reactive sites for specific anions), enabling the development of highly selective and sensitive fluorescent probes.

Potential ApplicationRole of this compoundKey Structural Features
OLED Emitters Building block for extended π-conjugated systems.1-Iodo : Site for cross-coupling. 6-Fluoro : Tunes electronics and stability.
Smart Materials Core scaffold for stimuli-responsive fluorophores.Imidazo[1,5-a]pyridine : Solvatochromic core. 1-Iodo : Site for functionalization.
Fluorescent Sensors Precursor for "turn-on" fluorescent probes.1-Iodo : Acts as a fluorescence quencher and reactive site. Imidazo[1,5-a]pyridine : Fluorophore unit.

Q & A

Q. Basic

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry (e.g., fluorine at C6, iodine at C1). 19F^{19}\text{F} NMR quantifies fluorination efficiency.
  • HRMS : Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., C–H···N hydrogen bonds, π-stacking distances) critical for understanding reactivity .

How do intermolecular interactions (e.g., π-stacking) influence the reactivity and applications of this compound?

Advanced
Single-crystal X-ray studies reveal that imidazo[1,5-a]pyridines form stacked columns via π-π interactions (3.5–4.0 Å separation) and C–H···N hydrogen bonds. These interactions:

  • Stabilize transition states in cross-coupling reactions (e.g., Suzuki-Miyaura), enhancing catalytic efficiency.
  • Impact solid-state fluorescence by promoting exciton migration or aggregation-caused quenching.
  • Influence solubility in polar solvents, affecting reaction kinetics in aqueous media .

How can researchers resolve contradictions in reported biological activities of imidazo[1,5-a]pyridine derivatives?

Advanced
Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Methodological strategies include:

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing iodine with bromine) to isolate bioactivity contributors.

Standardized Assays : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antibacterial tests) and controls.

Metabolic Stability Tests : Assess if iodine/fluorine substituents affect pharmacokinetics (e.g., CYP450 interactions) .

What role does this compound play in catalytic systems or ligand design?

Advanced
The iodine atom serves as a versatile handle for cross-coupling (e.g., Sonogashira, Buchwald-Hartwig), enabling access to phosphine ligands or metal complexes. For example:

  • Ligand Synthesis : Palladium-catalyzed coupling with phosphines yields 1-phosphinoimidazo[1,5-a]pyridines, effective in Suzuki-Miyaura reactions (TOF > 500 h1^{-1}) .
  • Carbene Precursors : The imidazo[1,5-a]pyridine skeleton stabilizes N-heterocyclic carbenes (NHCs) for organometallic catalysis (e.g., Rh(I)-NHC complexes in asymmetric hydrogenation) .

Q. Table 1: Key Synthetic Methods for Imidazo[1,5-a]pyridine Derivatives

MethodConditionsYield (%)Key Reference
Iodination (NIS)DCM, RT, 12 h70–85
Microwave CyclizationDMF, 110°C, 4 h (MW irradiation)82–93
Oxidative CyclizationCuBr/phenanthroline, air, 24 h65–78

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.